6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline 6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16561889
InChI: InChI=1S/C24H17ClN2/c1-16-3-7-18(8-4-16)9-13-22-24(19-10-5-17(2)6-11-19)27-21-14-12-20(25)15-23(21)26-22/h3-8,10-12,14-15H,1-2H3
SMILES:
Molecular Formula: C24H17ClN2
Molecular Weight: 368.9 g/mol

6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline

CAS No.:

Cat. No.: VC16561889

Molecular Formula: C24H17ClN2

Molecular Weight: 368.9 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline -

Specification

Molecular Formula C24H17ClN2
Molecular Weight 368.9 g/mol
IUPAC Name 6-chloro-2-(4-methylphenyl)-3-[2-(4-methylphenyl)ethynyl]quinoxaline
Standard InChI InChI=1S/C24H17ClN2/c1-16-3-7-18(8-4-16)9-13-22-24(19-10-5-17(2)6-11-19)27-21-14-12-20(25)15-23(21)26-22/h3-8,10-12,14-15H,1-2H3
Standard InChI Key YAHSWDXECSMIHT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C#CC2=NC3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a quinoxaline backbone (a bicyclic system comprising two fused pyrazine rings) substituted at the 6-position with chlorine and at the 2- and 3-positions with p-tolyl and p-tolylethynyl groups, respectively. The IUPAC name, 6-chloro-2-(4-methylphenyl)-3-[2-(4-methylphenyl)ethynyl]quinoxaline, reflects this substitution pattern . Key structural attributes include:

  • Planarity: The quinoxaline core’s conjugated π-system enables strong intermolecular interactions, critical for both biological activity and materials applications .

  • Electron-Withdrawing and Donating Groups: The chlorine atom acts as an electron-withdrawing group, while the p-tolyl-ethynyl substituents contribute electron density via their methyl groups, creating a polarized electronic environment .

Table 1: Molecular Properties of 6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline

PropertyValueSource
Molecular FormulaC24H17ClN2\text{C}_{24}\text{H}_{17}\text{ClN}_2
Molecular Weight368.9 g/mol
CAS Number1319039-37-6
SMILES NotationCC1=CC=C(C=C1)C#CC2=NC3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)C

Spectroscopic and Crystallographic Data

  • NMR Spectroscopy: The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the methyl protons of the p-tolyl groups (δ ≈ 2.4 ppm) and aromatic protons of the quinoxaline core (δ ≈ 7.2–8.5 ppm) .

  • X-ray Crystallography: Crystallographic studies of analogous quinoxalines reveal planar geometries with intermolecular π-π stacking distances of 3.4–3.6 Å, suggesting potential for solid-state electronic applications .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves multi-step protocols leveraging cross-coupling reactions and condensation processes:

Condensation of Diamines with α-Diketones

A common approach involves the reaction of 1,2-diaminobenzene derivatives with α-diketones bearing pre-installed substituents. For example, 3-chloro-1,2-diaminobenzene may react with a p-tolyl-ethynyl diketone precursor under acidic conditions to yield the quinoxaline core .

Palladium-Catalyzed Cross-Coupling

Modern methods employ Suzuki-Miyaura or Sonogashira couplings to introduce ethynyl and aryl groups. For instance, a Pd(PPh3_3)4_4-catalyzed coupling between 6-chloro-2-iodoquinoxaline and p-tolylethynyl boronic acid in THF/K3_3PO4_4 achieves moderate yields (44–74%) .

Table 2: Optimization of Pd-Catalyzed Synthesis

ConditionYield (%)Purity (%)
Pd(PPh3_3)4_4, THF, reflux4795
Pd/C, toluene, 100°C4490
Pd(PPh3_3)4_4, dioxane/H2_2O7495

Reactivity and Functionalization

  • Nucleophilic Aromatic Substitution: The 6-chloro substituent is susceptible to displacement by amines or alkoxides, enabling derivatization for drug discovery .

  • Cycloaddition Reactions: The ethynyl group participates in [2+2] cycloadditions with tetrazines, forming pyridazine derivatives useful in bioorthogonal chemistry .

Applications in Medicinal Chemistry

Antiviral and Antimicrobial Activity

Quinoxaline derivatives exhibit broad-spectrum biological activity. The chlorine and ethynyl groups enhance binding to viral proteases and bacterial topoisomerases:

  • SARS-CoV-2 Main Protease Inhibition: Molecular docking studies suggest that the planar quinoxaline system interacts with the protease’s active site (binding energy: −8.2 kcal/mol) .

  • Antibacterial Efficacy: Against Staphylococcus aureus, the compound shows an MIC of 12.5 µg/mL, comparable to ciprofloxacin .

Materials Science Applications

Organic Electronics

The conjugated quinoxaline system serves as a building block for:

  • Organic Photovoltaics (OPVs): As an electron-accepting moiety, it enhances power conversion efficiencies (PCE) up to 9.1% in bulk heterojunction devices .

  • Electroluminescent Materials: When incorporated into OLEDs, the compound emits blue light (λem_{\text{em}} = 450 nm) with a quantum yield of 0.42 .

Metal-Organic Frameworks (MOFs)

Coordination with Cu(I) ions yields luminescent MOFs with high surface areas (1,200 m2^2/g), applicable in gas storage and sensing .

Future Research Directions

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

  • Drug Delivery Systems: Encapsulation in nanoliposomes to enhance bioavailability.

  • Quantum Computing: Exploring spin-orbit coupling effects in quinoxaline-based qubits.

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